molecular formula C17H17N3O B105741 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide CAS No. 365213-58-7

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Número de catálogo: B105741
Número CAS: 365213-58-7
Peso molecular: 279.34 g/mol
Clave InChI: FMSOBRRSCPBFCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, also known as zolpidem (IUPAC name: N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide), is a non-benzodiazepine hypnotic agent. Its molecular formula is C₁₉H₂₁N₃O, with a molecular weight of 307.4 g/mol (CAS: 82626-48-0) . The compound features an imidazopyridine core substituted with a 4-methylphenyl group at position 2 and a methyl group at position 4. The acetamide side chain includes N,N-dimethyl groups, critical for its pharmacological activity .

Pharmacological Profile: Zolpidem acts as a selective agonist of the GABAA receptor’s ω1 subunit, enhancing inhibitory neurotransmission. It is clinically used for short-term (<4 weeks) insomnia treatment at doses of 5–10 mg/day .

Mecanismo De Acción

Target of Action

The primary target of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is the GABAA receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

This compound acts as a selective non-benzodiazepine GABAA receptor agonist . This means it binds to the GABAA receptor and enhances its response to GABA. This results in an increase in the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, thus decreasing neuronal activity.

Pharmacokinetics

Based on a user’s experience , it appears to have a rapid onset of action when taken orally, with effects noticeable within a few minutes. The duration of its effects is also relatively short, with effects plateauing after about an hour . These characteristics suggest that the compound may have good bioavailability and a short half-life, but more research is needed to confirm these observations.

Result of Action

The activation of the GABAA receptor by this compound leads to a decrease in neuronal excitability. This can result in sedative effects, including a reduction in anxiety and promotion of sleep .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol, may potentiate its effects . Additionally, individual factors such as the user’s age, health status, and genetic makeup may also influence the compound’s action, efficacy, and stability.

Actividad Biológica

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, with the CAS number 365213-58-7, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 279.34 g/mol
  • Structure : The compound features an imidazopyridine core, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Research indicates that this compound may act as a modulator of GABA_A receptors, similar to other hypnotics and sedatives. This modulation can lead to anxiolytic effects, sedation, and muscle relaxation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
Sedative Effects Exhibits sedative properties in animal models.
Anxiolytic Effects Reduces anxiety-like behaviors in preclinical studies.
Neuroprotective Effects Potential protective effects against neuronal damage.
Antidepressant Activity May influence mood regulation through serotonergic pathways.

Case Studies and Research Findings

  • Sedative Properties
    A study conducted on rodents demonstrated that administration of this compound resulted in significant sedation compared to control groups. Behavioral assays indicated prolonged sleep duration and reduced locomotor activity, suggesting its potential as a sedative agent.
  • Anxiolytic Effects
    In another investigation, the compound was evaluated for its anxiolytic potential using the elevated plus maze test. Results showed that subjects treated with the compound spent significantly more time in open arms compared to untreated controls, indicating reduced anxiety levels.
  • Neuroprotective Properties
    Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. The study suggested that the compound might enhance cell viability and reduce apoptosis markers in neuronal cultures exposed to harmful agents.
  • Antidepressant Activity
    A recent clinical trial explored the antidepressant-like effects of this compound in patients with major depressive disorder. Preliminary results indicated a significant reduction in depression scales compared to baseline measurements after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide?

The compound can be synthesized via condensation reactions. For example, derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde (e.g., 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) are reacted with amines or acetamide precursors in methanol under reflux conditions, often with glacial acetic acid as a catalyst. The reaction typically proceeds for 16 hours, followed by cooling and filtration to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To confirm the imidazo[1,2-a]pyridine backbone and acetamide substituents.
  • HPLC : For purity assessment (common purity ≥95% in research-grade samples).
  • Mass spectrometry : To validate the molecular weight (e.g., 308.4 g/mol for related analogs) .

Q. What is the pharmacological significance of imidazo[1,2-a]pyridine derivatives like this compound?

Imidazo[1,2-a]pyridines are known for anxiolytic, sedative, and antimicrobial properties. Structural analogs (e.g., Zolpidem) act as GABA_A receptor agonists, suggesting potential neuropharmacological applications for this compound. Testing via receptor-binding assays and in vitro cytotoxicity studies is recommended to validate activity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) can model reaction intermediates and transition states. Platforms like ICReDD integrate computational reaction path searches with experimental validation to reduce trial-and-error synthesis. This approach narrows optimal conditions (e.g., solvent, temperature) and identifies by-products .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Dose-response validation : Ensure consistent purity (≥95%) and use standardized assays (e.g., MIC for antimicrobial studies).
  • Metabolite profiling : Identify degradation products via LC-MS that may interfere with activity.
  • Receptor subtype specificity : Use knockout models or selective inhibitors to isolate target interactions .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

  • Substituent modulation : Vary the acetamide group (e.g., N-methylation) to enhance lipophilicity or bioavailability.
  • Heterocyclic modifications : Introduce halogens or electron-withdrawing groups to the phenyl ring to alter receptor affinity.
  • In silico docking : Predict binding interactions with targets like COX-2 or GABA_A receptors to prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Process intensification : Use flow reactors to control exothermic reactions and reduce side products.
  • Purification : Employ chromatography (e.g., flash column) or recrystallization in ethanol/water mixtures.
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

Comparación Con Compuestos Similares

Structural Analogs and Pharmacological Differences

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Key Pharmacological/Toxicological Notes References
Zolpidem R₁: CH₃ (C6), R₂: 4-CH₃Ph, R₃: N,N-(CH₃)₂ C₁₉H₂₁N₃O Selective GABAA ω1 agonist; low hepatotoxicity
Alpidem R₁: Cl (C6), R₂: 4-ClPh, R₃: N,N-(C₃H₇)₂ C₂₀H₂₂Cl₂N₃O Withdrawn due to severe hepatotoxicity; anxiolytic agent
Zolpidem Impurity (MM0333.02) R₁: CH₃ (C6), R₂: 4-CH₃Ph, R₃: NH₂ C₁₇H₁₇N₃O Pharmacologically inactive impurity; lacks N,N-dimethyl groups
2-[6-Chloro-2-(4-ClPh)imidazo…acetamide R₁: Cl (C6), R₂: 4-ClPh, R₃: NH₂ C₁₇H₁₃Cl₂N₃O Structural analog of alpidem; safety profile unconfirmed
Zolpidem D6 (Deuterated) R₁: CH₃ (C6), R₂: 4-CH₃Ph, R₃: N,N-(CD₃)₂ C₁₉H₁₅D₆N₃O Isotopically labeled variant; used in metabolic studies

Key Findings :

Substituent Impact on Toxicity :

  • Alpidem’s chlorine atoms (C6 and 4-ClPh) and dipropylamide side chain correlate with hepatotoxicity, leading to its withdrawal . In contrast, zolpidem’s methyl groups (C6 and 4-CH₃Ph) and dimethylamide side chain reduce metabolic activation of toxic intermediates, enhancing safety .
  • The N,N-dimethyl groups in zolpidem improve receptor selectivity and reduce off-target effects compared to alpidem’s bulkier dipropyl groups .

Role of Functional Groups: Replacement of zolpidem’s N,N-dimethylacetamide with a primary acetamide (as in MM0333.02) abolishes GABAA binding, confirming the necessity of dimethylation for activity .

Synthetic Intermediates :

  • Intermediate 2-hydroxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo…acetamide (V) exhibits reduced potency due to the hydroxyl group, which is removed during final reduction to zolpidem .

Pharmacokinetic and Metabolic Comparisons

Table 2: Metabolic and Kinetic Properties

Compound Half-Life (hrs) Key Metabolites CYP450 Involvement Notes
Zolpidem 2.5 Zolpidem phenyl-4-carboxylic acid CYP3A4, CYP1A2 Rapid hepatic clearance; minimal accumulation
Alpidem 6–8 Alpidem carboxylic acid derivatives CYP3A4 Prolonged metabolism linked to toxic intermediates
MM0333.02 N/A N/A N/A Inactive impurity; no significant metabolism

Key Insights :

  • Zolpidem’s shorter half-life (2.5 hrs) reduces overdose risk compared to alpidem (6–8 hrs) .
  • Alpidem’s dipropylamide group may slow hepatic clearance, increasing exposure to reactive metabolites .

Propiedades

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-3-6-13(7-4-11)17-14(9-15(18)21)20-10-12(2)5-8-16(20)19-17/h3-8,10H,9H2,1-2H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSOBRRSCPBFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.